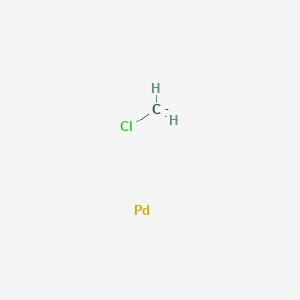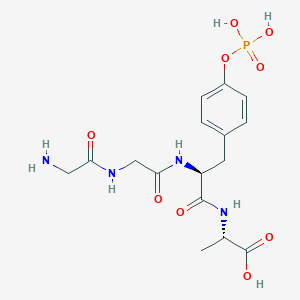
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its three aminoethyl groups attached to a propane backbone, making it a versatile molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide typically involves the reaction of propane-1,2,3-tricarboxylic acid with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, with the temperature maintained around 50°C. The mixture is stirred for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound’s amino groups can donate electron pairs to metal ions, forming coordinate covalent bonds and stabilizing the metal ion in various oxidation states .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Another compound with similar aminoethyl groups but different structural arrangement.
Tris(2-aminoethyl)amine: A related compound with three aminoethyl groups attached to a nitrogen atom instead of a propane backbone.
Uniqueness
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is unique due to its specific arrangement of aminoethyl groups on a propane backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
184960-31-4 |
|---|---|
Molecular Formula |
C12H26N6O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
1-N,2-N,3-N-tris(2-aminoethyl)propane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C12H26N6O3/c13-1-4-16-10(19)7-9(12(21)18-6-3-15)8-11(20)17-5-2-14/h9H,1-8,13-15H2,(H,16,19)(H,17,20)(H,18,21) |
InChI Key |
BHFZMKZLBBFEMF-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CC(CC(=O)NCCN)C(=O)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)


